4-(2-(3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate
Description
Role of 1,2,4-Oxadiazole Scaffolds in Bioactive Molecule Development
The 1,2,4-oxadiazole ring is a five-membered heterocycle featuring two nitrogen atoms and one oxygen atom. Its bioisosteric equivalence to ester and amide groups, coupled with metabolic stability and π-electron density, makes it a versatile scaffold in drug design. The oxadiazole’s planar structure facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while its electronegative atoms participate in hydrogen bonding.
Key Applications of 1,2,4-Oxadiazole Derivatives
| Therapeutic Area | Example Compound | Biological Activity |
|---|---|---|
| Anticancer | Tioxazafen | Tubulin inhibition |
| Anti-inflammatory | Oxolamine | COX-2 inhibition |
| Antimicrobial | Flufenoxadiazam | Efflux pump inhibition |
Table 1: Clinically relevant 1,2,4-oxadiazole derivatives and their applications.
In the target compound, the 1,2,4-oxadiazole moiety serves as a rigid spacer that orients the thiophene and azetidine rings into optimal positions for target engagement. Its electron-deficient nature enhances interactions with nucleophilic residues in enzymes, as demonstrated in carbonic anhydrase inhibitors where oxadiazole derivatives exhibit nanomolar affinity. Additionally, the ring’s stability against hydrolytic degradation improves oral bioavailability, a critical factor in drug candidate optimization.
Thiophene-Containing Compounds as Multitarget Therapeutic Agents
Thiophene, a sulfur-containing five-membered heterocycle, contributes to drug design through its high polarizability, conformational flexibility, and capacity for sulfur-mediated interactions (e.g., hydrogen bonds and van der Waals forces). Thiophene derivatives are prevalent in multitarget agents due to their ability to modulate diverse pathways, including kinase inhibition and GPCR modulation.
Structural Advantages of Thiophene:
- Electron-Rich Aromatic System : Enhances binding to hydrophobic pockets via π-π interactions.
- Sulfur Atom : Participates in covalent bonding with cysteine residues or metal ions in catalytic sites.
- Conformational Flexibility : Enables adaptation to varied binding pocket geometries.
In the context of 4-(2-(3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate, the thiophene ring likely augments target affinity through sulfur-mediated interactions with residues such as histidine or methionine. Its electron density may also stabilize charge-transfer complexes within enzymatic active sites, as observed in kinase inhibitors like nilotinib, where thiophene enhances ATP-binding pocket interactions.
Rational Design Strategies for Azetidine-Benzamide Hybrid Systems
Azetidine, a four-membered saturated nitrogen heterocycle, introduces conformational restriction into molecular architectures, reducing entropy penalties upon target binding. When combined with benzamide—a privileged scaffold in protease and kinase inhibitors—the hybrid system achieves enhanced selectivity and potency.
Design Rationale for Azetidine-Benzamide Hybrids:
- Conformational Restriction : Azetidine’s puckered ring limits rotational freedom, preorganizing the molecule for target binding.
- Hydrogen Bonding : The benzamide’s carbonyl and NH groups engage in hydrogen bonding with backbone residues (e.g., in kinase ATP-binding sites).
- Solubility Modulation : The oxalate counterion improves aqueous solubility, addressing a common limitation of aromatic hybrids.
In the target compound, the azetidine ring bridges the 1,2,4-oxadiazole and acetamido-benzamide groups, creating a compact topology ideal for penetrating deep binding pockets. This design mirrors strategies employed in carbonic anhydrase inhibitors, where azetidine-containing derivatives exhibit dual inhibition of tumor-associated isoforms hCA IX and XII.
Properties
IUPAC Name |
oxalic acid;4-[[2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S.C2H2O4/c19-16(25)11-3-5-13(6-4-11)20-15(24)10-23-8-12(9-23)18-21-17(22-26-18)14-2-1-7-27-14;3-1(4)2(5)6/h1-7,12H,8-10H2,(H2,19,25)(H,20,24);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSMJQYCZVBTTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-(3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Anticancer Activity
Recent studies have indicated that oxadiazole derivatives exhibit promising anticancer properties. For instance, a related study demonstrated that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and U937 (leukemia) with IC50 values ranging from 0.12 to 15.63 µM .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15.63 | Induction of apoptosis via p53 pathway |
| Compound B | A549 | 10.5 | Inhibition of HDAC |
| Compound C | U937 | 0.12 | Cell cycle arrest |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies suggest that oxadiazole derivatives can inhibit bacterial growth effectively against strains such as E. coli and S. aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Table 2: Antimicrobial Activity
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, the compound has shown anti-inflammatory effects in vitro. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells through upregulation of p53 and caspase pathways.
- Enzyme Inhibition : It inhibits key enzymes involved in cancer progression and inflammation, such as HDACs.
- Cell Cycle Arrest : The compound causes cell cycle arrest at various phases, preventing further proliferation of cancer cells.
Study on Anticancer Efficacy
A recent case study examined the effects of a series of oxadiazole derivatives on MCF-7 breast cancer cells. The study found that the derivatives exhibited higher cytotoxicity than doxorubicin, a commonly used chemotherapeutic agent . Flow cytometry analysis revealed that these compounds induce apoptosis in a dose-dependent manner.
Research on Antimicrobial Properties
Another study assessed the antimicrobial efficacy of thiophene-based oxadiazoles against multidrug-resistant bacterial strains. The results indicated that these compounds could serve as lead candidates for developing new antibiotics .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Compounds featuring thiophene and oxadiazole rings have been reported to exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the azetidine structure may enhance these properties through synergistic effects.
-
Anticancer Properties :
- Research indicates that compounds with oxadiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the thiophene moiety is believed to enhance the interaction with cellular targets, potentially making it a candidate for further anticancer drug development .
- Neuroprotective Effects :
Materials Science Applications
- Organic Electronics :
- Sensors :
Synthesis and Characterization
The synthesis of 4-(2-(3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate typically involves multi-step organic reactions including:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the azetidine structure via nucleophilic substitution.
- Final acylation steps to attach the benzamide moiety.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Case Studies
- Antimicrobial Efficacy :
- Anticancer Screening :
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Key Observations :
Oxadiazole Substitution: The thiophen-2-yl group in the target compound is electron-rich, favoring π-π interactions with aromatic residues in target proteins. Thiadiazoles (e.g., compounds in ) differ in electronic properties due to sulfur vs. oxygen in oxadiazoles, affecting metabolic stability and binding selectivity.
Azetidine Functionalization :
- Both the target compound and the trifluoromethylphenyl analog utilize azetidine rings, which impose conformational constraints compared to larger rings (e.g., piperidine). This may enhance binding specificity but increase synthetic complexity .
Oxalate Salt :
- The oxalate counterion, shared with RO363 , improves aqueous solubility compared to free bases, critical for oral bioavailability.
Synthesis Pathways: The target compound’s synthesis likely parallels methods for azetidinone derivatives , involving hydrazide intermediates and coupling reactions with chloroacetyl chloride under triethylamine catalysis .
Research Implications and Limitations
- Bioactivity Gaps: None of the provided sources include biological data (e.g., IC₅₀, binding assays) for direct efficacy comparisons.
- Oxalate vs. Other Salts : While oxalate improves solubility, alternative salts (e.g., hydrochloride) may offer better stability under physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
